molecular formula C16H16N2O B14141722 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-09-2

1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine

Cat. No.: B14141722
CAS No.: 875000-09-2
M. Wt: 252.31 g/mol
InChI Key: POOZIAQUGIMGTA-UHFFFAOYSA-N
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Description

1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to enhance the reaction efficiency . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to provide high yields under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted benzoxazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

875000-09-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C16H16N2O/c1-10-7-11(2)15-14(8-10)18-16(19-15)13-5-3-12(9-17)4-6-13/h3-8H,9,17H2,1-2H3

InChI Key

POOZIAQUGIMGTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CN)C

Origin of Product

United States

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